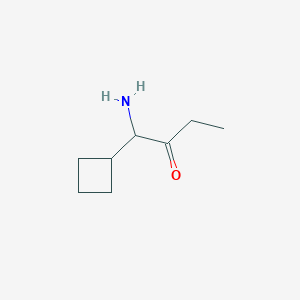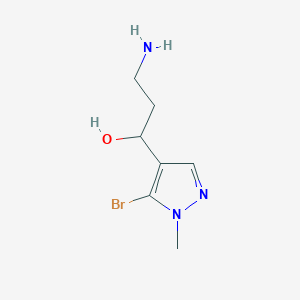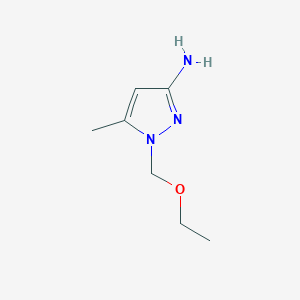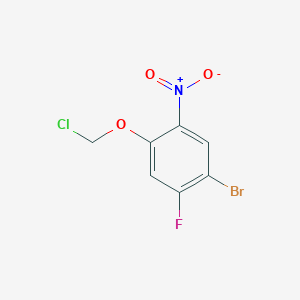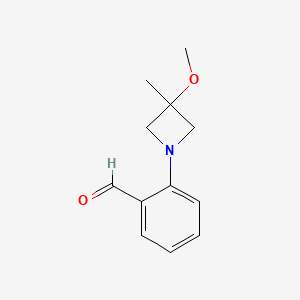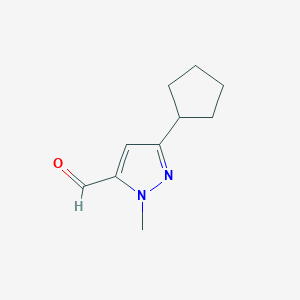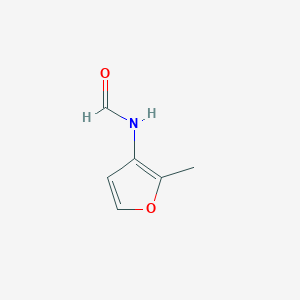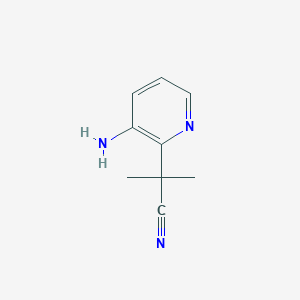
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that features a pyridine ring substituted with an amino group at the 3-position and a nitrile group at the 2-position of a methylpropane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effect .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-Aminopyridin-2-yl)-2-methylpropanenitrile include:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring structure and exhibit various biological activities.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in drug discovery.
Organoselenium imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(3-aminopyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,11H2,1-2H3 |
InChIキー |
JJWYXWKFYTXMIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=C(C=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13161474.png)


